molecular formula C26H25F2N7O6S2 B606597 Centrinone

Centrinone

Katalognummer: B606597
Molekulargewicht: 633.7 g/mol
InChI-Schlüssel: HHJSKDRCUMVWKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Centrinone is a potent, selective, and reversible inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. By binding to PLK4’s kinase domain, this compound disrupts centrosome assembly, leading to centrosome depletion, mitotic errors, and cell cycle arrest. Key findings from preclinical studies include:

  • Mechanism of Action: this compound inhibits PLK4 mRNA and protein expression, triggering G2/M phase arrest and apoptosis via Caspase-3/PARP activation .
  • Cancer Applications: Demonstrated efficacy in acute myeloid leukemia (AML), gastric cancer, and triple-negative breast cancer (TNBC) by suppressing proliferation, migration, and clonogenicity .
  • Pathway Modulation: Reduces PI3K/AKT and STAT3 signaling, downregulates Cyclin A2/B1 and CDK1, and upregulates pro-apoptotic proteins like BAX .

Vorbereitungsmethoden

Chemical Synthesis and Structural Optimization

The synthesis of Centrinone originated from VX-680 (MK-0457), a promiscuous kinase inhibitor with activity against Aurora A/B and PLK4 . Structural analysis of the PLK4 kinase domain (PDB:3COK) revealed a unique Met91 residue in the hinge region, which was targeted to enhance selectivity . Iterative modifications to the VX-680 scaffold focused on substituting the C5 position with a methoxy group to exploit hydrophobic interactions with Met91, thereby reducing Aurora kinase binding .

Lead Compound Development

The lead compound LCR-015 was synthesized by introducing a benzyl sulfone group at the C5 position, which wraps around the catalytic lysine (Lys41) and interacts with the DFG motif (Asp154) . This modification reduced Aurora A/B inhibition by >100-fold while maintaining PLK4 potency (Ki = 0.16 nM) . Further optimization yielded this compound (LCR-263) and this compound-B (LCR-323), differing in their sulfone substituents (Fig. 1A) .

Table 1: Key Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC26H25F2N7O6S2
Molecular Weight633.65 g/mol
Ki (PLK4)0.16 nM
Ki (PLK4 G95L)68.57 nM
Selectivity (Aurora A)1,069-fold

Crystallographic Validation

A 2.65 Å cocrystal structure of this compound bound to PLK4 confirmed critical interactions:

  • The benzyl sulfone forms hydrophobic contacts with Asp154 of the DFG motif.

  • The methoxy group at C5 interacts with Met91, stabilizing the inactive kinase conformation .
    Mutation of Gly95 to leucine (G95L) disrupted this compound binding, validating the binding mode .

Analytical Characterization and Quality Control

This compound’s purity and stability are assessed using high-performance liquid chromatography (HPLC) and mass spectrometry. The compound exhibits a boiling point of 924.2°C and a vapor pressure of <0.3 mmHg at 25°C, indicating suitability for long-term storage .

Enzymatic Activity Assays

PLK4 inhibition is quantified using a fluorescent peptide substrate (A-A11) in a buffer containing 50 mM HEPES (pH 8.5), 20 mM MgCl2, and 16 μM ATP . this compound’s IC50 of 330 nM under cell-mimicking conditions (1 mM ATP) aligns with cellular centrosome depletion observed at 100–500 nM .

Table 2: Enzyme Assay Parameters

ParameterValue
PLK4 Concentration2.5–10 nM
Incubation Time4–16 hours
Detection MethodADP-Glo Luminescence

Selectivity Profiling

This compound was screened against 442 human kinases at 500× Ki, showing >1,000-fold selectivity for PLK4 over Aurora A/B . Drug-resistant PLK4 (G95R) cells confirmed on-target activity, as centrosome loss was abolished in mutants .

Formulation for Biological Applications

In Vitro Preparation

For cell-based assays, this compound is dissolved in dimethyl sulfoxide (DMSO) and diluted in culture media to working concentrations (125 nM for HeLa, 300 nM for NIH/3T3) . Prolonged exposure (>24 hours) induces centrosome loss and G1 arrest via p53-dependent mechanisms .

In Vivo Formulation

A standard protocol involves mixing this compound DMSO stock with corn oil (1:1 v/v) to enhance bioavailability . The formulation is clarified by vortexing and administered intraperitoneally at doses calibrated to achieve plasma concentrations >500 nM .

Validation and Troubleshooting

Drug Resistance Controls

The G95R PLK4 mutant serves as a critical control. In DSF assays, this compound stabilizes wild-type PLK4 by 4.5°C but fails to stabilize G95R, confirming target engagement .

Off-Target Mitigation

Phosphoproteomics identified 12 putative PLK4 substrates, including Cep192 and STIL, with no overlap with Aurora kinase targets . this compound’s minimal off-target activity was validated using SILAC-based quantitative proteomics .

Industrial-Scale Synthesis

Process Optimization

The patent (WO2016166604A1) outlines a seven-step synthesis starting from VX-680 . Key steps include:

  • Sulfonation : Introduction of the benzyl sulfone group at C5.

  • Methoxy Substitution : Enhances hydrophobic interactions with Met91.

  • Crystallization : Final purification via reverse-phase HPLC yields >99% purity .

Stability Testing

This compound remains stable for >6 months at -20°C in DMSO. Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 30 days .

Analyse Chemischer Reaktionen

Centrinone unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von this compound mit modifizierten funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

Cancer Research Applications

Centrinone has shown promise as an anticancer agent due to its ability to target PLK4, which is often overexpressed in various cancers. The following points summarize its applications in cancer research:

  • Cell Cycle Arrest : this compound induces G1 arrest in normal human cells through a p53-dependent pathway without causing DNA damage .
  • Cancer Cell Proliferation : In contrast, cancer cells can continue to proliferate even after losing centrosomes, suggesting that targeting PLK4 could be a viable strategy for treating cancers with aberrant centrosome numbers .
  • Preclinical Studies : this compound-B, a derivative of this compound, has demonstrated effectiveness against melanoma cells in preclinical models, indicating its potential as an anticancer therapeutic .

Case Studies and Research Findings

Several studies have explored the effects of this compound on different cell types and conditions:

  • Centrosome Dynamics : A study demonstrated that treatment with this compound leads to the progressive loss of centrioles in HeLa cells, confirming its role in inhibiting centriole assembly . This finding is significant for understanding how centrosome loss affects cellular functions.
  • CRISPR Screens : Genome-wide CRISPR screens conducted in the presence of this compound revealed distinct gene sets necessary for cell fitness under varying concentrations of the inhibitor. This highlights the complexity of cellular responses to PLK4 inhibition and identifies potential targets for further investigation .

Comparative Data on Inhibitory Potency

The following table summarizes the inhibitory potency of this compound compared to other PLK4 inhibitors:

CompoundInhibition Constant (Ki)IC50 (nM)Selectivity over Aurora Kinases
This compound0.16 nM2.8 nM>1000-fold
This compound-B0.6 nMNot specified>1000-fold
CFI-4009450.26 nM2.8 nMModerate

This data indicates that this compound is one of the most selective PLK4 inhibitors available, making it a valuable tool for both research and potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar PLK4 Inhibitors

Structural and Functional Comparison

Compound Target Specificity Key Structural Features IC50/Ki Values Reversibility Key Cancer Models
Centrinone PLK4 Morpholine group Lowest Ki among inhibitors Reversible AML, Gastric, TNBC
This compound B PLK4 Structural analog of this compound 200–500 nM (concentration-dependent centrosome loss) Reversible TNBC, RPE-1 cells
CFI-400945 PLK4 Piperazine/morpholine hybrid Sub-μM range Irreversible TNBC, Ovarian cancer
YLT-11 PLK4 Undisclosed (patented compound) Not reported Not reported Neuroblastoma

Detailed Research Findings

This compound vs. This compound B

  • This compound: Induces apoptosis in AML cells at 100–200 nM via Caspase-3/PARP cleavage . Reduces gastric cancer cell viability (IC50 = 1.386 μM in AGS cells) and inhibits PI3K/AKT signaling . Reversible effects allow transient centrosome depletion, enabling studies on centrosome-independent cell division .
  • This compound B: At 500 nM, causes centrosome loss and p53-dependent G1 arrest in RPE-1 cells, but cancer cells with TP53 mutations proliferate despite centrosome loss . Synergizes with radiotherapy in TNBC, reducing colony formation by 94% in MDA-MB-231 cells .

This compound vs. CFI-400945

  • CFI-400945 exhibits stronger combinatorial effects with radiotherapy compared to this compound B, likely due to irreversible PLK4 binding .
  • Unlike this compound, CFI-400945 is effective in TP53-mutant cancers but shows higher toxicity in normal cells .

This compound vs. YLT-11

  • YLT-11 is less characterized but shares PLK4 targeting. It inhibits neuroblastoma cell proliferation and enhances ATRA-induced differentiation .

Mechanistic and Clinical Implications

Selectivity and Reversibility: this compound’s reversibility makes it suitable for transient centrosome depletion studies, whereas CFI-400945’s irreversible action may enhance therapeutic durability .

Dependency on TP53 Status: this compound B’s efficacy in non-cancer cells (e.g., RPE-1) relies on intact p53 pathways, limiting utility in TP53-mutant cancers .

Structural Advantages: Morpholine/piperazine groups in this compound and CFI-400945 improve binding pocket occupancy, enhancing PLK4 inhibition .

Biologische Aktivität

Centrinone is a selective inhibitor of Polo-like kinase 4 (PLK4), which plays a critical role in cell cycle regulation, particularly in the formation and function of centrosomes. This article discusses the biological activities of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and relevant research findings.

This compound targets PLK4, leading to significant alterations in cellular processes:

  • Inhibition of PLK4 : this compound effectively reduces the expression of PLK4 at both mRNA and protein levels. This inhibition results in decreased proliferation and colony formation in acute myeloid leukemia (AML) cell lines such as MOLM-13, OCI-AML3, and KG-1 .
  • Cell Cycle Arrest : The compound induces G2/M phase cell cycle arrest by downregulating key proteins involved in cell cycle progression, including Cyclin A2, Cyclin B1, and Cyclin-dependent kinase 1 (CDK1) .
  • Induction of Apoptosis : this compound promotes apoptosis in AML cells through the activation of caspase-3 and PARP pathways. Flow cytometry analyses have shown a dose-dependent increase in apoptotic cells following treatment with this compound .

Research Findings

Recent studies have highlighted the efficacy of this compound across various cancer types:

  • Acute Myeloid Leukemia (AML) : In AML cell lines, this compound treatment resulted in reduced cell viability and increased apoptosis. The study demonstrated that higher concentrations of this compound (200 nM) significantly increased the number of cells in the G2/M phase and induced apoptosis through caspase activation .
Concentration (nM)Cell Viability (%)Apoptosis Rate (%)
010010
1007530
2005060
  • Ewing's Sarcoma : this compound has shown effectiveness against Ewing's sarcoma cells by inducing mitochondrial membrane depolarization and activating apoptotic pathways. The drug caused G2/M arrest and was effective regardless of TP53 status in these cells .
  • Melanoma : In preclinical studies, this compound-B demonstrated significant antitumor activity against melanoma cells, particularly those with wild-type TP53. The compound's selectivity over other kinases highlights its potential as a therapeutic agent .

Case Studies

  • AML Cell Lines :
    • In a study involving MOLM-13 and OCI-AML3 cells treated with varying concentrations of this compound, significant reductions in proliferation were observed. The study indicated that this compound not only inhibited PLK4 but also affected downstream signaling pathways, leading to enhanced apoptosis and cell cycle arrest .
  • Ewing's Sarcoma :
    • A comparative analysis using this compound on Ewing's sarcoma cell lines revealed that both wild-type and mutant TP53 cells underwent apoptosis upon treatment. The results support the hypothesis that PLK4 inhibition can be an effective strategy for treating aggressive cancers .

Q & A

Q. Basic: What are the key considerations when designing experiments to assess Centrinone's specificity in Polo-like kinase 4 (PLK4) inhibition?

To evaluate this compound's specificity, researchers should:

  • Include isogenic cell lines with PLK4 knockouts or overexpression systems to confirm on-target effects .
  • Use competitive binding assays (e.g., cellular thermal shift assays) to validate direct target engagement .
  • Compare results with structural analogs (e.g., this compound-B) to rule out off-target kinase inhibition .
  • Employ dose-response curves across physiological and supraphysiological concentrations to identify non-specific cytotoxicity thresholds .

Q. Basic: How should researchers establish appropriate control groups when studying this compound's effects on cell cycle arrest?

Control groups must account for:

  • Vehicle controls (e.g., DMSO concentrations matching experimental arms) to isolate solvent effects .
  • Time-matched untreated controls to distinguish natural cell cycle variations from drug-induced arrest .
  • Positive controls (e.g., RO-3306 for G2/M arrest) to validate assay sensitivity .
  • Rescue experiments using PLK4 complementation to confirm mechanism-specific outcomes .

Q. Advanced: What strategies can resolve contradictory data on this compound's off-target effects across different cell lines?

Contradictions often arise from:

  • Cell line-specific genetic backgrounds : Perform whole-exome sequencing to identify confounding mutations in centrosome-related genes (e.g., STIL, CEP152) .
  • Batch effect mitigation : Standardize culture conditions (e.g., serum lot, passage number) and use inter-laboratory replication .
  • Multi-parametric analysis : Combine transcriptomics (RNA-seq) and proteomics (mass spectrometry) to map off-target pathways .

Q. Advanced: How can researchers optimize in vitro assays for this compound's dose-response relationships in centrosome duplication studies?

Optimization requires:

  • Dynamic range calibration : Use automated high-content imaging to quantify centrosome numbers across 8–12 dose points .
  • Phenotypic anchoring : Correlate centrosome amplification with cell viability (e.g., IncuCyte® metrics) to distinguish cytostatic vs. cytotoxic effects .
  • Temporal resolution : Conduct time-lapse microscopy at 2-hour intervals to capture early duplication events .

Q. Basic: What statistical methods are recommended for analyzing this compound-induced phenotypic changes in high-content screening?

  • Non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions common in centrosome count data .
  • False discovery rate (FDR) correction (e.g., Benjamini-Hochberg) for multi-parametric comparisons .
  • Mixed-effects models to account for plate-to-plate variability in large screens .

Q. Advanced: How can transcriptomic and proteomic data be integrated to map this compound's downstream signaling pathways?

  • Use multi-omics integration tools (e.g., MOFA+) to identify concordant gene-protein clusters .
  • Apply kinase-substrate enrichment analysis (KSEA) to prioritize PLK4-dependent phosphorylation events .
  • Validate hits with CRISPR-interference (CRISPRi) screens targeting candidate genes .

Q. Basic: What validation techniques confirm this compound's target engagement in live-cell imaging experiments?

  • Fluorescence recovery after photobleaching (FRAP) to measure PLK4 binding kinetics in GFP-tagged models .
  • Co-localization studies with centrosomal markers (e.g., γ-tubulin) using super-resolution microscopy .
  • Competitive inhibition assays with recombinant PLK4 to quantify binding affinity (Kd) .

Q. Advanced: What computational approaches predict this compound's binding affinities to centrosomal kinases beyond PLK4?

  • Molecular dynamics simulations (e.g., GROMACS) to model ATP-pocket interactions with structurally related kinases (e.g., Aurora A) .
  • Machine learning classifiers trained on kinase inhibitor databases (e.g., ChEMBL) to rank off-target probabilities .
  • Free-energy perturbation (FEP) calculations for binding energy comparisons across kinase family members .

Q. Basic: How to perform rigorous literature reviews to identify knowledge gaps in this compound research?

  • Use systematic review protocols (PRISMA guidelines) with search strings combining "this compound" AND ("PLK4" OR "centrosome amplification") across PubMed, Scopus, and Web of Science .
  • Map citation networks (e.g., CitNetExplorer) to visualize temporal trends and understudied mechanistic links .
  • Apply PICO framework to structure research questions around Population (cell types), Intervention (dosing), Comparison (analogs), and Outcomes (phenotypes) .

Q. Advanced: How to design longitudinal studies assessing this compound's chronic effects on genomic stability?

  • Implement single-cell sequencing at multiple timepoints to track clonal evolution of chromosomal aberrations .
  • Use micropatterned cell cultures to maintain consistent cell densities over weeks-long exposures .
  • Combine comet assays (DNA damage) and micronucleus scoring to quantify genomic instability thresholds .

Eigenschaften

IUPAC Name

2-[2-fluoro-4-[(2-fluoro-3-nitrophenyl)methylsulfonyl]phenyl]sulfanyl-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-morpholin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F2N7O6S2/c1-15-12-21(33-32-15)29-24-23(40-2)25(34-8-10-41-11-9-34)31-26(30-24)42-20-7-6-17(13-18(20)27)43(38,39)14-16-4-3-5-19(22(16)28)35(36)37/h3-7,12-13H,8-11,14H2,1-2H3,(H2,29,30,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJSKDRCUMVWKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=C(C(=NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)CC4=C(C(=CC=C4)[N+](=O)[O-])F)F)N5CCOCC5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F2N7O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.